(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Overview
Description
“®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” is a complex organic compound. It consists of a biphenyl group, which is two benzene rings connected by a single covalent bond . The specific compound you’re asking about also includes an aminopropanoic acid group.
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of polyamides derived from biphenyl involves Friedel-Craft acylation followed by the Willgerodt reaction . Another example is the Suzuki reaction, which is a type of coupling reaction that combines two hydrocarbon fragments .Molecular Structure Analysis
Biphenyl, the core structure of the compound, is not planar. One benzene ring is slightly twisted in relation to the other due to steric crowding . This twist introduces a degree of axial chirality into the molecule, which can have significant implications for its chemical properties and interactions .Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions. Some of these include the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Biphenyl, for example, has a molecular weight of 154.2078 g/mol . It’s important to note that the addition of functional groups to the biphenyl core will alter these properties.Scientific Research Applications
Application 1: Nutraceutical Science
- Specific Scientific Field: Nutraceutical Science .
- Summary of the Application: This compound is used in the field of nutraceutical science, specifically in the study of the efficacy and safety of leucine-enriched essential amino acids in knee osteoarthritis patients .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
Application 2: Antibiotic Resistance Research
- Specific Scientific Field: Antibiotic Resistance Research .
- Summary of the Application: Researchers have developed a new method to detect antibiotic-resistant bacteria using a luminescent paper-based platform .
- Methods of Application or Experimental Procedures: The researchers devised an innovative method for detecting antibiotic-resistant bacteria using a supramolecular hydrogel matrix containing biphenyl-4-carboxylic acid (BCA) and terbium cholate (TbCh). When BCA is linked to the antibiotic’s cyclic β-lactam ring, the hydrogel emits green fluorescence upon UV light exposure. The fluorescence remains masked until the presence of β-lactamase enzyme, found in antibiotic-resistant bacteria, unmasks the sensitiser BCA, leading to green emission .
- Results or Outcomes: This cost-effective solution successfully detected antibiotic-resistant bacteria in urine samples within two hours during initial tests with healthy volunteers .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426534 | |
Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid | |
CAS RN |
170080-13-4 | |
Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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